molecular formula C22H35N5O8 B15165916 L-Seryl-L-lysyl-L-threonyl-L-tyrosine CAS No. 219584-47-1

L-Seryl-L-lysyl-L-threonyl-L-tyrosine

Cat. No.: B15165916
CAS No.: 219584-47-1
M. Wt: 497.5 g/mol
InChI Key: VNRMCANDOIEXPX-QNHTTWNFSA-N
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Description

L-Seryl-L-lysyl-L-threonyl-L-tyrosine: is a peptide composed of four amino acids: serine, lysine, threonine, and tyrosine. This compound is known for its biological activity and specific physiological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-lysyl-L-threonyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (tyrosine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (threonine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for lysine and serine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process requires strict control of reaction conditions and purity to ensure the biological activity and stability of the peptide .

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-lysyl-L-threonyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Seryl-L-lysyl-L-threonyl-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Seryl-L-lysyl-L-threonyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, tyrosine residues can be phosphorylated by kinases, leading to downstream signaling events. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-lysyl-L-threonyl-L-tyrosine is unique due to its specific sequence and the presence of tyrosine, which can undergo phosphorylation. This makes it particularly interesting for studying signaling pathways and developing therapeutic applications .

Properties

CAS No.

219584-47-1

Molecular Formula

C22H35N5O8

Molecular Weight

497.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C22H35N5O8/c1-12(29)18(21(33)26-17(22(34)35)10-13-5-7-14(30)8-6-13)27-20(32)16(4-2-3-9-23)25-19(31)15(24)11-28/h5-8,12,15-18,28-30H,2-4,9-11,23-24H2,1H3,(H,25,31)(H,26,33)(H,27,32)(H,34,35)/t12-,15+,16+,17+,18+/m1/s1

InChI Key

VNRMCANDOIEXPX-QNHTTWNFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N)O

Origin of Product

United States

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